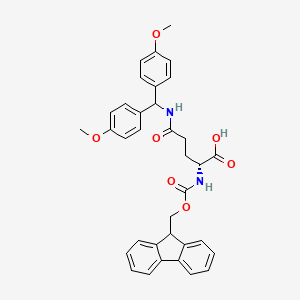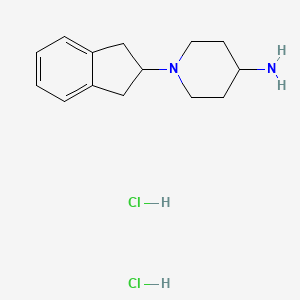
2-Fluoro-4-nitro-1-(phenoxymethyl)benzene
Vue d'ensemble
Description
2-Fluoro-4-nitro-1-(phenoxymethyl)benzene is an organic compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a phenoxymethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Halex process, where 2-nitrochlorobenzene reacts with potassium fluoride to produce 2-fluoronitrobenzene . The phenoxymethyl group can then be introduced through a nucleophilic substitution reaction using phenoxide ions under basic conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-4-nitro-1-(phenoxymethyl)benzene involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-nitro-1-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as phenoxide ions, to form different substituted benzene derivatives.
Oxidation: The phenoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Phenoxide ions in a basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 2-Fluoro-4-amino-1-phenoxymethyl-benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
2-Fluoro-4-nitro-1-(phenoxymethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-nitro-1-(phenoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets . The phenoxymethyl group can enhance the compound’s solubility and stability, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronitrobenzene: Similar structure but lacks the phenoxymethyl group.
4-Fluoronitrobenzene: Another isomer with the nitro group in a different position.
2-Fluoro-1-methyl-4-nitrobenzene: Contains a methyl group instead of a phenoxymethyl group.
Uniqueness
2-Fluoro-4-nitro-1-(phenoxymethyl)benzene is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds .
Propriétés
IUPAC Name |
2-fluoro-4-nitro-1-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-13-8-11(15(16)17)7-6-10(13)9-18-12-4-2-1-3-5-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXYMPLENYCKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)
![2-[(3-Methylphenyl)amino]butanohydrazide](/img/structure/B1442624.png)


![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)


![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)


![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
